molecular formula C12H19N3O B7871054 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine

Cat. No.: B7871054
M. Wt: 221.30 g/mol
InChI Key: TUIKLIUCKKEJSQ-UHFFFAOYSA-N
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Description

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine, with the CAS registry number 561277-09-6, is a chemical compound of significant interest in medicinal chemistry and pharmacological research . This amine-bearing pyridine derivative has a molecular formula of C12H19N3O and a molecular weight of 221.30 g/mol . Its structure, which incorporates a piperidine moiety linked via an ethoxy bridge to a 3-aminopyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules. Researchers utilize this compound as a key building block in the exploration of novel therapeutics, particularly in the development of N-heteroaryl sulfonamide derivatives investigated for the treatment of autoimmune diseases . Compounds featuring similar piperidine-substituted pyridine and pyrimidine scaffolds are actively being studied for their potential to modulate biological targets, such as potassium channels (e.g., Kv1.3), which are implicated in immune cell signaling . As a standard practice, handling should adhere to strict safety protocols. The available safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is typically available for shipment from various global stockpoints .

Properties

IUPAC Name

6-(2-piperidin-1-ylethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-11-4-5-12(14-10-11)16-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKLIUCKKEJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-(piperidin-1-yl)ethanol under suitable conditions. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity to certain receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

6-Methyl-pyridin-3-amine
  • Structure : Features a methyl group at the 6-position instead of the ethoxy-piperidine chain.
  • Properties : Crystallographic studies indicate a planar pyridine ring with strong hydrogen bonding via the amine group, enhancing stability in solid-state formulations .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • Structure : Contains a methoxy group on the pyridine ring and a bipyridine backbone.
  • Properties: The methoxy group increases electron density, altering binding interactions with aromatic receptors.
  • Comparison : Less flexible than 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine, limiting adaptability to conformational changes in biological targets.

Piperidine-Modified Analogs

5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide
  • Structure: Incorporates a fluorinated piperidine ring and a thienopyridine core.
  • Properties: Fluorination increases metabolic stability and lipophilicity, enhancing blood-brain barrier (BBB) penetration. The thienopyridine moiety contributes to π-π stacking interactions .
  • Comparison: The fluorinated piperidine may reduce off-target interactions compared to the non-fluorinated analog but could introduce toxicity concerns.
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine
  • Structure : A chloropyridine linked to a piperidine-4-amine via a carbonyl group.
  • Properties : The chloro substituent enhances electrophilicity, making it reactive in nucleophilic environments. The carbonyl group facilitates hydrogen bonding with proteases or esterases .

Functionalized Ethoxy Linkers

(E)-2-[2-(2-Methoxyethoxy)ethoxy]ethyl-2-cyano-3-[6-(piperidin-1-yl)naphthalene-2-yl]acrylate
  • Structure : Contains a polyethylene glycol (PEG)-like ethoxy chain and a naphthalene-piperidine system.
  • Properties : The extended ethoxy chain improves water solubility and fluorescence properties, making it suitable for amyloid imaging in Alzheimer’s disease .
  • Comparison: While sharing the piperidine motif, the naphthalene core shifts applications from therapeutic to diagnostic uses.
6-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine
  • Structure : Substitutes the piperidine with a pyrazole-ethoxy group.
  • NMR data shows distinct conformational dynamics due to the planar pyrazole .
  • Comparison : Reduced basicity compared to piperidine analogs may limit CNS activity but broaden peripheral target engagement.

Isotopic and Deuterated Derivatives

6-(Piperidin-1-yl-d10)pyridin-3-amine
  • Structure : Deuterated piperidine ring at all 10 hydrogen positions.
  • Properties : Deuterium increases metabolic stability via the isotope effect, prolonging half-life in vivo. Useful for pharmacokinetic studies .
  • Comparison: Similar biological activity to the non-deuterated compound but with enhanced bioavailability.

Biological Activity

The compound 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine is a derivative of pyridine and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyridine ring substituted with an ethoxy group linked to a piperidine moiety. This structural configuration is significant for its interaction with biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that similar piperidine-containing compounds can serve as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. For instance, compounds with structural similarities to This compound have demonstrated significant inhibition of LSD1, with reported inhibition constants (KiK_i) in the low nanomolar range (e.g., Ki=46nMK_i=46nM) . This suggests that This compound may also exhibit similar inhibitory properties.

2. Anticancer Activity

The compound's potential as an anticancer agent stems from its ability to modulate epigenetic factors through LSD1 inhibition. Studies have shown that LSD1 inhibitors can lead to reduced proliferation and increased apoptosis in cancer cell lines . The exact mechanisms involve alterations in gene expression profiles that favor tumor suppression.

3. Neuropharmacological Effects

Piperidine derivatives have been explored for their effects on neurotransmitter systems. Compounds structurally related to This compound have been investigated for their affinity towards histamine H3 and sigma-1 receptors, which are relevant in pain modulation and neuroprotection . These interactions highlight the compound's potential in treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . The presence of the piperidine ring has been associated with enhanced binding affinity to target enzymes and receptors. Substituents on the pyridine ring can significantly influence the potency and selectivity of these compounds. For example, variations in alkyl groups at specific positions on the piperidine or pyridine rings can lead to substantial changes in activity .

Case Studies

Several studies have demonstrated the efficacy of piperidine derivatives in various biological assays:

StudyCompound TestedBiological ActivityResult
Piperidine DerivativeLSD1 InhibitionKi=46nMK_i=46nM
Piperidine AnalogAnticancer ActivityInduced apoptosis in cancer cell lines
Dual LigandPain ModulationAnalgesic effects in animal models

These studies provide a foundation for further exploration of This compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-(Piperidin-1-yl)ethoxy)pyridin-3-amine?

  • Methodology : A two-step approach is commonly employed: (1) Nucleophilic substitution to introduce the piperidin-1-yl ethoxy group at the 6-position of pyridine, followed by (2) reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., using Pd/C in methanol) is effective for nitro reduction, as demonstrated in analogous pyridine derivatives . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and optimize reaction conditions, reducing trial-and-error experimentation .

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Methodology : Combine analytical techniques such as:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine functionality.
  • HPLC with UV detection to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (HRMS) for molecular weight confirmation.
    Cross-referencing experimental data with computational predictions (e.g., NMR chemical shifts via DFT calculations) enhances reliability .

Q. What solvents are suitable for solubility testing of this compound?

  • Methodology : Perform solubility screens in polar aprotic (e.g., DMSO, DMF), polar protic (e.g., methanol, water), and nonpolar solvents (e.g., dichloromethane). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Computational tools like COSMO-RS can predict log P (partition coefficient) to prioritize solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition metals) to assess binding affinities.
  • Reaction Network Analysis : Use software like RMG (Reaction Mechanism Generator) to map possible reaction pathways .
    Experimental validation via kinetic studies (e.g., monitoring by in-situ FTIR) is critical to confirm computational predictions.

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?

  • Methodology : Apply a Box-Behnken or central composite design to evaluate variables:

  • Catalyst loading (e.g., Pd/C).
  • Temperature and pressure (for hydrogenation steps).
  • Solvent polarity.
    Statistical tools (e.g., ANOVA) identify significant factors. For example, a 3-factor, 3-level design reduces experimental runs by 50% while maintaining resolution .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodology :

  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled precursors to distinguish overlapping signals.
  • 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
  • Computational Validation : Compare experimental spectra with simulated data from tools like ACD/Labs or Gaussian .
    Contradictions may arise from impurities, tautomerism, or conformational flexibility—systematically rule out each possibility.

Q. What strategies assess the compound’s potential bioactivity in silico?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • Pharmacophore Modeling : Identify essential functional groups (amine, piperidine) for binding.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity. For example, the ethoxy-piperidine group may enhance blood-brain barrier penetration .
    Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies).

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based platforms to ensure traceability and prevent data tampering .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans (e.g., proper handling of amines and catalysts) .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and analytical validation to address complex research questions .

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